
2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C24H51BO4Sn and its molecular weight is 533.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The preparation methods for EINECS 283-759-2 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to produce the compound in bulk.
Análisis De Reacciones Químicas
EINECS 283-759-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents. Common reagents include halogenating agents and alkylating agents.
Reaction Conditions: These reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired products.
Aplicaciones Científicas De Investigación
EINECS 283-759-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be investigated for its therapeutic properties and effects on human health.
Mecanismo De Acción
The mechanism of action of EINECS 283-759-2 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the structure and functional groups of the compound. Research studies aim to elucidate these mechanisms to understand its potential therapeutic and industrial applications .
Comparación Con Compuestos Similares
EINECS 283-759-2 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those listed in the EINECS inventory, such as amyl nitrite, bismuth tetroxide, and mercurous oxide.
Uniqueness: The uniqueness of EINECS 283-759-2 lies in its specific chemical properties, reactivity, and applications. It may offer advantages in terms of stability, reactivity, or biological activity compared to similar compounds.
Propiedades
Número CAS |
84712-69-6 |
|---|---|
Fórmula molecular |
C24H51BO4Sn |
Peso molecular |
533.2 g/mol |
Nombre IUPAC |
tributyl-[4-methyl-4-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]pentan-2-yl]oxystannane |
InChI |
InChI=1S/C12H24BO4.3C4H9.Sn/c1-9(14)7-11(3,4)16-13-15-10(2)8-12(5,6)17-13;3*1-3-4-2;/h9-10H,7-8H2,1-6H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clave InChI |
RWASAPDGVFSDLS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(CC(O1)(C)C)C)OC(C)(C)CC(C)O[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


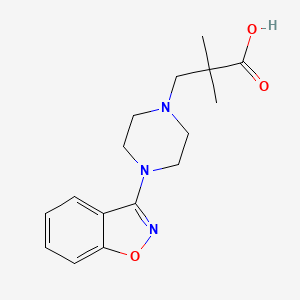
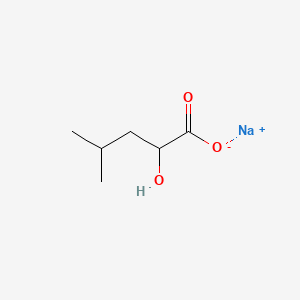
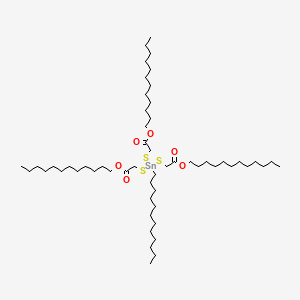



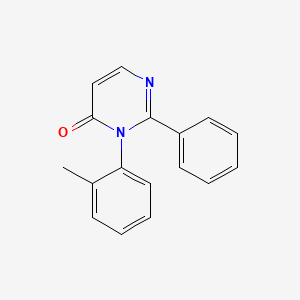
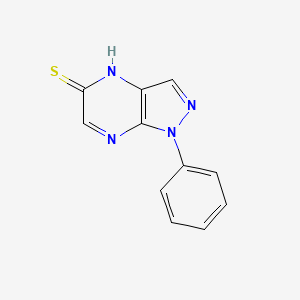
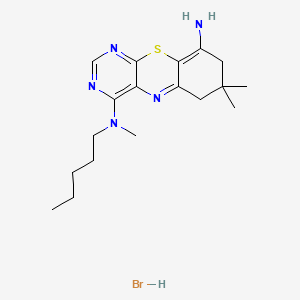
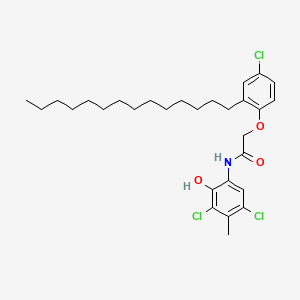
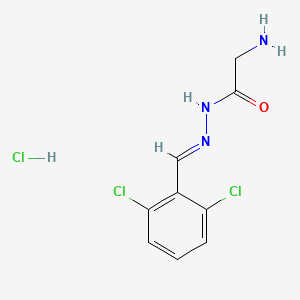


![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
